molecular formula C7H7F9O B1333653 3-(Perfluorobutyl)propanol CAS No. 83310-97-8

3-(Perfluorobutyl)propanol

Cat. No.: B1333653
CAS No.: 83310-97-8
M. Wt: 278.12 g/mol
InChI Key: OVBNEUIFHDEQHD-UHFFFAOYSA-N
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Description

3-(Perfluorobutyl)propanol is a fluorinated organic compound with the molecular formula C7H7F9O. It is also known as 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol. This compound is characterized by its colorless, odorless, and non-toxic nature. It is soluble in both organic and aqueous solvents, making it versatile for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Perfluorobutyl)propanol can be synthesized through several methods. One common approach involves the reaction of fluorinated alcohols with divinyl ether and/or trivinyl ether. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled. The compound is then purified through distillation or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorobutyl)propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 3-(Perfluorobutyl)propanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its fluorinated nature allows it to participate in unique chemical reactions that are not typical for non-fluorinated compounds. This can lead to the formation of stable complexes and intermediates that are valuable in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol
  • 2,2,3,3-Tetrafluoro-1-propanol
  • Perfluoro-2-methyl-3-oxahexanoic acid

Uniqueness

Compared to similar compounds, 3-(Perfluorobutyl)propanol stands out due to its specific molecular structure, which imparts unique physical and chemical properties. Its high solubility in both organic and aqueous solvents, combined with its non-toxic nature, makes it particularly valuable for a wide range of applications .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBNEUIFHDEQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381269
Record name 3-(Perfluorobutyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83310-97-8
Record name 3-(Perfluorobutyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Borane-methyl sulfide complex (5.2 ml, 52.2 mmol) was slowly added to a solution of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid (5.10 g, 17.4 mmol) in anhydrous tetrahydrofuran (50 ml) at −50° C. The reaction mixture was stirred for 4 hours at room temperature and cooled to 0° C., followed by addition of methanol. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/5→1/3) to give 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol (4.7 g, Yield 97%) as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the vapor pressure of 3-(Perfluorobutyl)propanol?

A1: Understanding the vapor pressure of this compound is crucial for several reasons.

  • Environmental Fate: Vapor pressure is a key factor in determining how a compound will partition between the atmosphere and other environmental compartments []. A higher vapor pressure suggests a greater tendency to volatilize, potentially leading to atmospheric transport and long-range environmental distribution.
  • Removal and Remediation: Knowing the vapor pressure helps in designing effective methods for removing the compound from contaminated air or water streams. The research article specifically mentions using the generated vapor pressure data to determine adsorption capacities on activated carbon [], highlighting its relevance in developing remediation strategies.

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